![molecular formula C14H12FN3O2S B2578460 N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443328-95-8](/img/structure/B2578460.png)
N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through various methods . For instance, one method involves the condensation reaction between an amine and a dioxinone under certain conditions .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms . The specific structure of “N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” would include additional functional groups attached to this basic structure.Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions, depending on the functional groups attached to the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Pyrimidines in general are known to be aromatic and heterocyclic .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A series of thiazolo[3,2-a]pyrimidine derivatives, synthesized using 4-fluoroaniline and ethylacetoacetate, were evaluated for their anti-inflammatory and antinociceptive activities. Some compounds demonstrated significant activities in these areas, with notable lower ulcerogenic activity and higher ALD50 values compared to other derivatives. These findings suggest potential for the development of new anti-inflammatory and antinociceptive agents (O. Alam et al., 2010).
HIV Integrase Inhibitor
The hydrated form of a compound structurally related to N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is recognized as the first HIV integrase inhibitor. This highlights the compound's role in the development of treatments targeting HIV, demonstrating its importance in antiviral research (T. Yamuna et al., 2013).
Metabolic Fate and Excretion
The metabolic fate and excretion of compounds related to this compound have been investigated in rats and dogs. These studies provide insights into the pharmacokinetics of such compounds, essential for drug development processes (E. Monteagudo et al., 2007).
Anticancer Activity
Compounds derived from this compound have been synthesized and tested against various cancer cell lines. Some derivatives show promising anticancer activity, highlighting the potential for the development of new anticancer drugs (A. G. Hammam et al., 2005).
Antimicrobial and Antifungal Activity
Several derivatives have been synthesized and tested for antimicrobial and antifungal activities. These studies demonstrate the potential of thiazolo[3,2-a]pyrimidine derivatives in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (V. L. Gein et al., 2015).
Fluorescence Studies
Research on carbon dots with high fluorescence quantum yield identified organic fluorophores derived from thiazolo[3,2-a]pyrimidine derivatives as the main source of fluorescence. This finding opens avenues for the application of these compounds in nanotechnology and bioimaging (Lei Shi et al., 2016).
Mechanism of Action
Future Directions
Research in the field of pyrimidines is ongoing, with many potential directions for future exploration . This includes the development of new pyrimidines as anti-inflammatory agents , as well as the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c15-10-3-1-9(2-4-10)7-16-12(19)11-8-17-14-18(13(11)20)5-6-21-14/h1-4,8H,5-7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZQKOQADSSOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2578379.png)

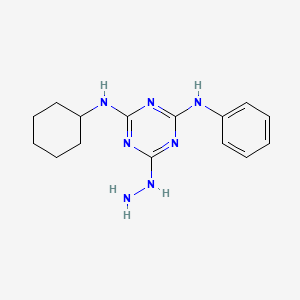
![N-(1,3-benzothiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2578386.png)
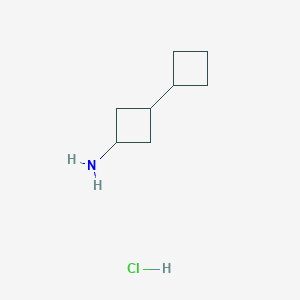
![N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2578390.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2578391.png)
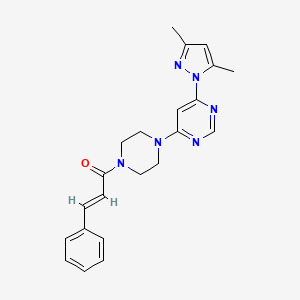
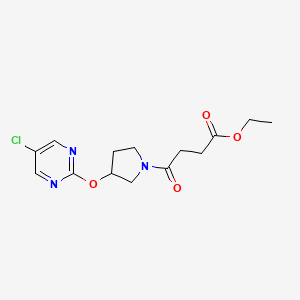
![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2578394.png)
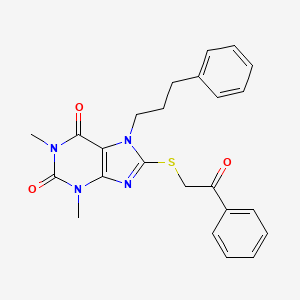
![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2578397.png)

